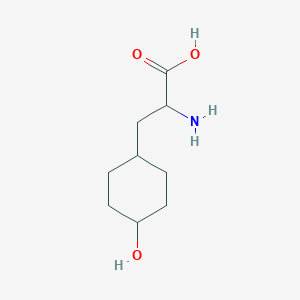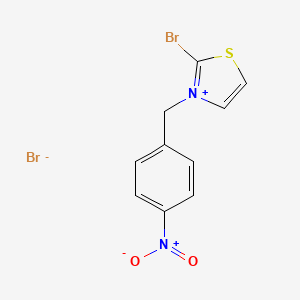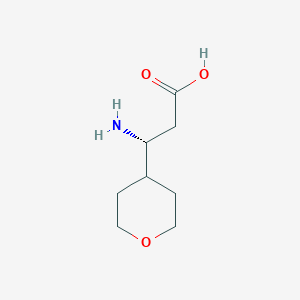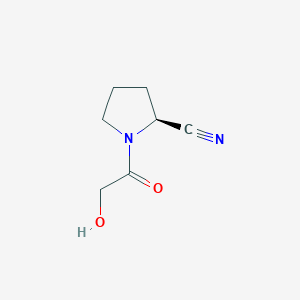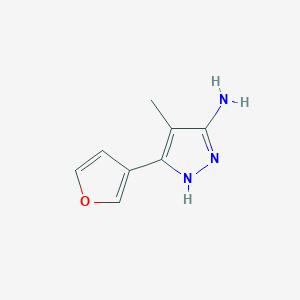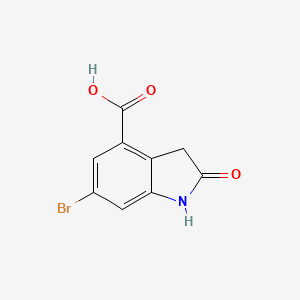![molecular formula C16H22N2O2 B13074850 N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)
N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the family of azabicyclo compounds. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amino group enhances its stability and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through various methods, including the enantioselective construction of the azabicyclo[3.2.1]octane scaffold.
Introduction of the Aminomethyl Group: This step involves the functionalization of the azabicyclo[3.2.1]octane core to introduce the aminomethyl group.
Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Cbz-8-azabicyclo[3.2.1]octane-3-carboxylic acid: This compound shares a similar azabicyclo[3.2.1]octane core but differs in the functional groups attached.
N-BOC-3-Aminomethyl-8-azabicyclo[3.2.1]octane: This compound has a tert-butyl carbamate (BOC) protecting group instead of the benzyloxycarbonyl (Cbz) group.
Uniqueness
N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane is unique due to its specific combination of the azabicyclo[3.2.1]octane core and the benzyloxycarbonyl (Cbz) protecting group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
benzyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11,17H2 |
Clave InChI |
HYYDRPYZAUANKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



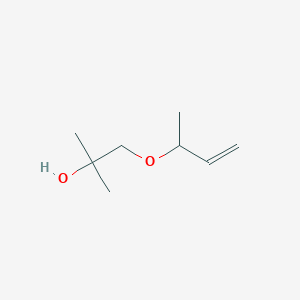
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)

